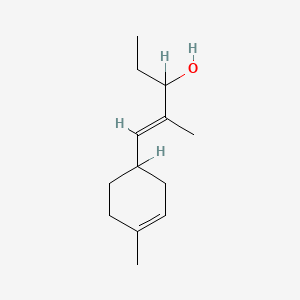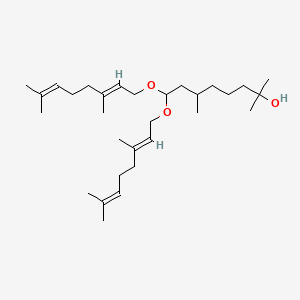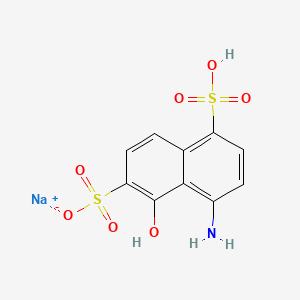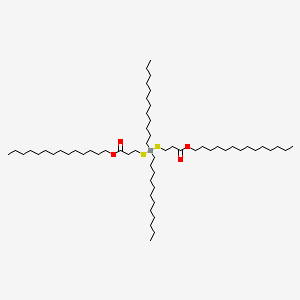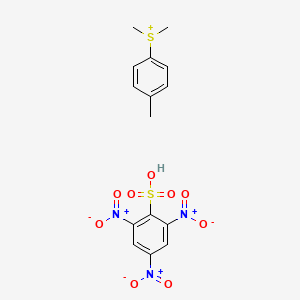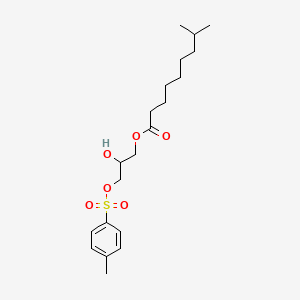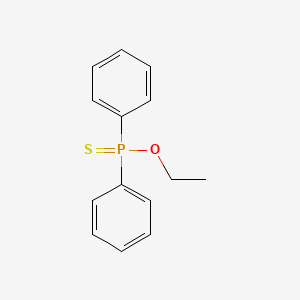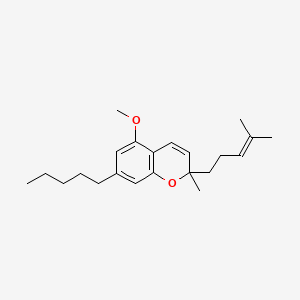
2H-1-Benzopyran, 5-methoxy-2-methyl-2-(4-methyl-3-pentenyl)-7-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran, 5-methoxy-2-methyl-2-(4-methyl-3-pentenyl)-7-pentyl- is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This particular compound is characterized by its unique structure, which includes a benzopyran ring system with multiple substituents that contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran, 5-methoxy-2-methyl-2-(4-methyl-3-pentenyl)-7-pentyl- typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Benzopyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The methoxy, methyl, and pentyl groups can be introduced through various substitution reactions. For example, methoxylation can be performed using methanol and a suitable catalyst.
Prenylation: The addition of the prenyl group (4-methyl-3-pentenyl) can be carried out using prenyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran, 5-methoxy-2-methyl-2-(4-methyl-3-pentenyl)-7-pentyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
2H-1-Benzopyran, 5-methoxy-2-methyl-2-(4-methyl-3-pentenyl)-7-pentyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activities, such as antioxidant and anti-inflammatory properties, make it a subject of interest in biological research.
Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including cancer and cardiovascular disorders.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran, 5-methoxy-2-methyl-2-(4-methyl-3-pentenyl)-7-pentyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran, 5-methoxy-2-methyl-2-(4-methyl-3-pentenyl)-7-pentyl-: This compound is unique due to its specific substituents and structure.
Other Flavonoids: Compounds like quercetin, kaempferol, and luteolin share a similar benzopyran ring system but differ in their substituents and biological activities.
Uniqueness
The uniqueness of 2H-1-Benzopyran, 5-methoxy-2-methyl-2-(4-methyl-3-pentenyl)-7-pentyl- lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
57412-30-3 |
|---|---|
Molecular Formula |
C22H32O2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
5-methoxy-2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromene |
InChI |
InChI=1S/C22H32O2/c1-6-7-8-11-18-15-20(23-5)19-12-14-22(4,24-21(19)16-18)13-9-10-17(2)3/h10,12,14-16H,6-9,11,13H2,1-5H3 |
InChI Key |
KSDSETBZUIJIFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2=C(C=CC(O2)(C)CCC=C(C)C)C(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


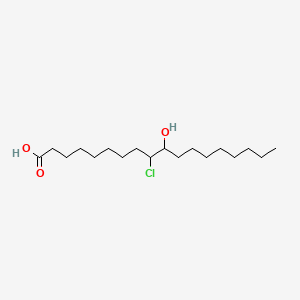
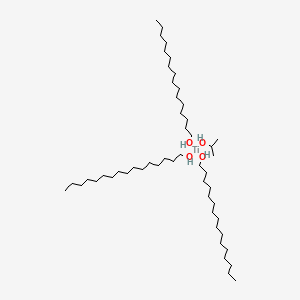
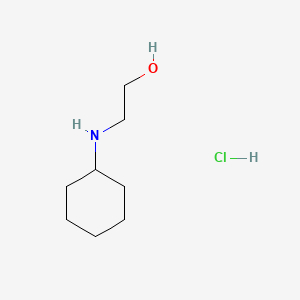
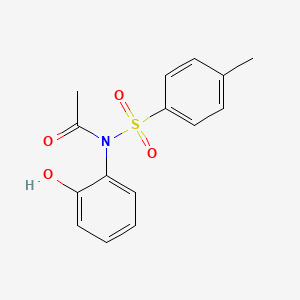
![1-[3-[Bicyclo[2.2.1]hept-5-EN-2-YL]-3-oxopropyl]piperidinium hydrogen oxalate](/img/structure/B15179829.png)
